

A Comparative Guide to AS601245 and Other ATP-Competitive JNK Inhibitors

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Compound of Interest

Compound Name: AS601245

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **AS601245** with other prominent ATP-competitive c-Jun N-terminal kinase (JNK) inhibitors. The information presented herein is curated from publicly available experimental data to assist researchers in selecting the most appropriate tool compound for their specific needs.

Introduction to JNK Inhibition

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, ultraviolet radiation, and osmotic shock. The JNK signaling pathway is implicated in a wide range of physiological and pathological processes, such as inflammation, apoptosis, cell differentiation, and proliferation. Consequently, JNK inhibitors are valuable tools for investigating these processes and hold therapeutic potential for a number of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.

ATP-competitive inhibitors, which bind to the ATP-binding pocket of the kinase, represent a major class of JNK inhibitors. This guide focuses on the comparative analysis of **AS601245** against other well-characterized ATP-competitive JNK inhibitors: SP600125, BI-78D3, JNK-IN-8, and TCS JNK 6o.

Biochemical Potency and Selectivity

The potency of these inhibitors against the three main JNK isoforms (JNK1, JNK2, and JNK3) is a key determinant of their utility. Furthermore, their selectivity against other kinases is crucial for minimizing off-target effects and ensuring that the observed biological responses are attributable to JNK inhibition.

JNK Isoform Inhibition

The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of the selected inhibitors against the three JNK isoforms.

Inhibitor	JNK1 IC ₅₀ (nM)	JNK2 IC ₅₀ (nM)	JNK3 IC ₅₀ (nM)
AS601245	150[1][2]	220[1][2]	70[1][2]
SP600125	40[3]	40[3]	90[3]
BI-78D3	280 (general JNK)[3]	280 (general JNK)[3]	280 (general JNK)[3]
JNK-IN-8	4.7[4][5][6]	18.7[4][5][6]	1[4][5][6]
TCS JNK 60	2 (Ki) / 45 (IC ₅₀)[5][7]	4 (Ki) / 160 (IC ₅₀)[5][7]	52 (Ki)[7]

Note: For TCS JNK 60, both Ki and IC₅₀ values are provided as reported in the literature.

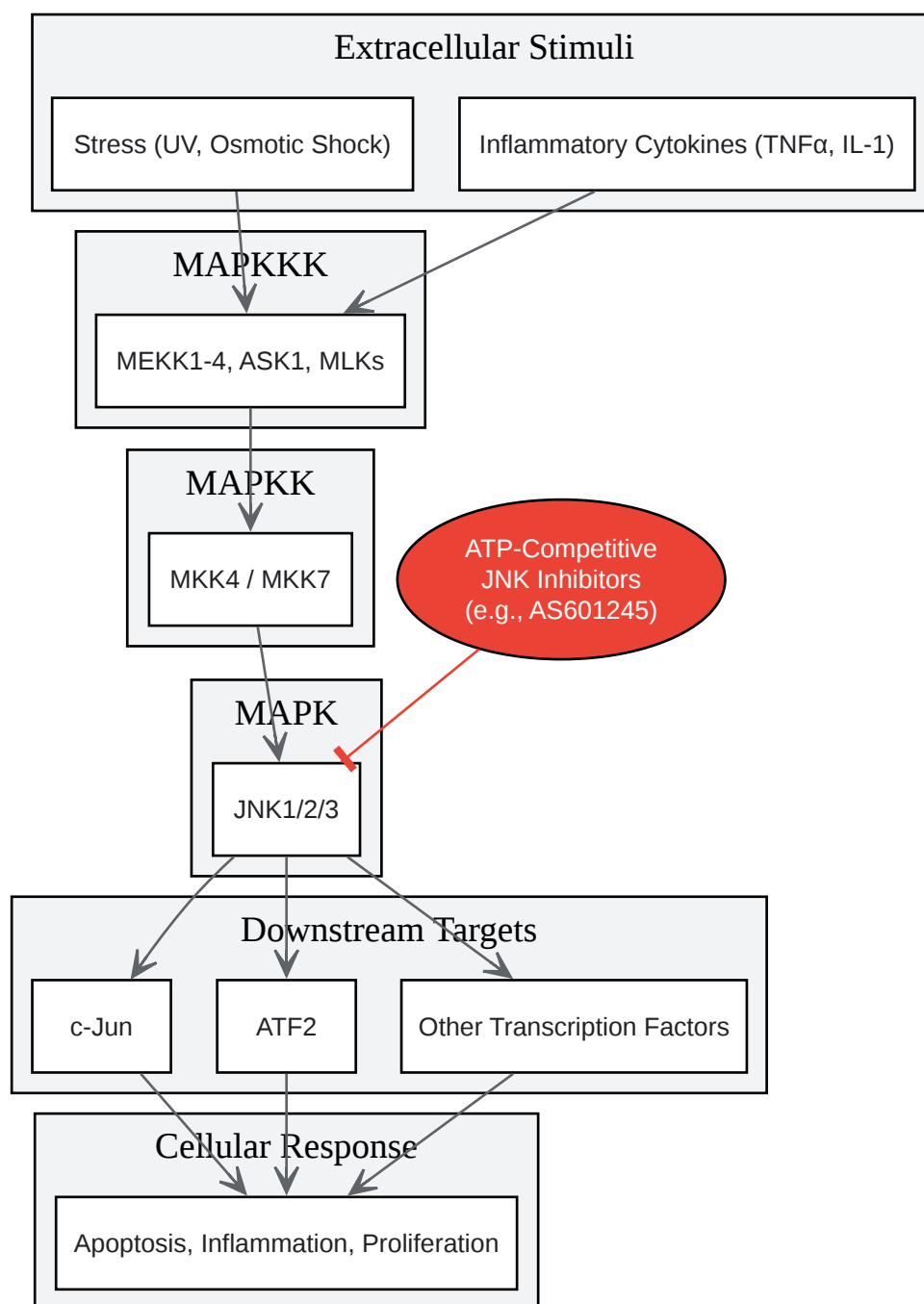
Kinase Selectivity Profile

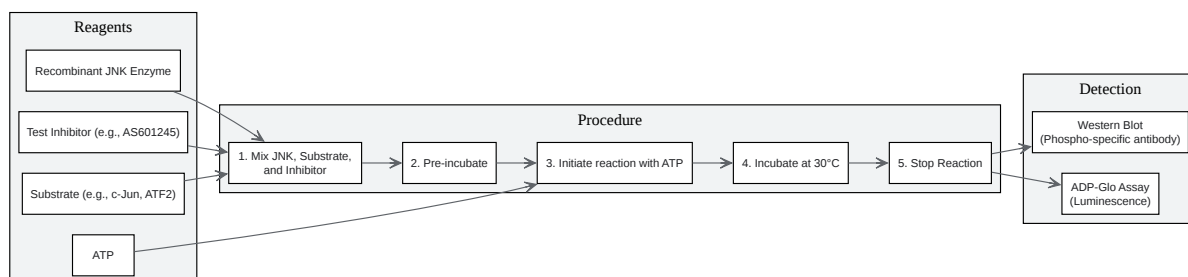
A comprehensive understanding of an inhibitor's selectivity requires screening against a broad panel of kinases (kinome profiling). While detailed kinome scan data with IC₅₀ values for a wide range of kinases is not consistently available for all the compared inhibitors in the public domain, the following table summarizes the reported selectivity information.

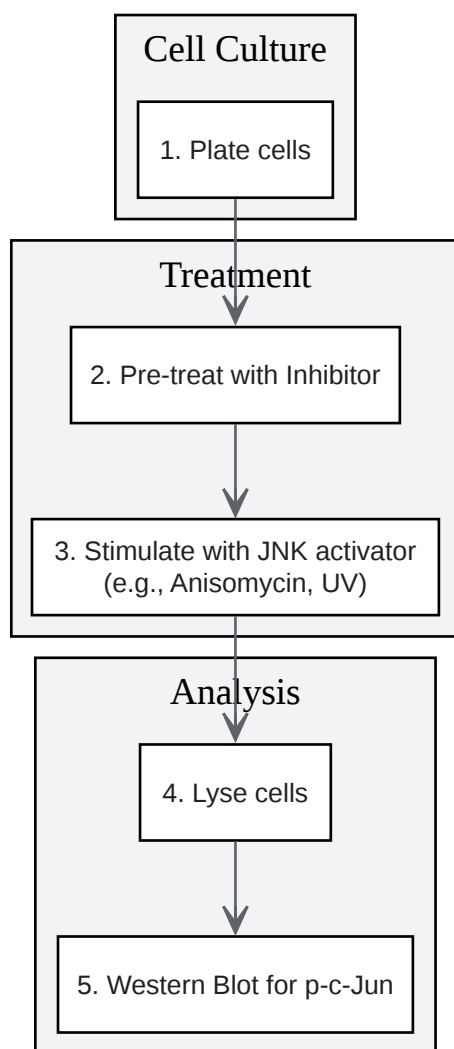
Inhibitor	Selectivity Information
AS601245	10- to 20-fold selective over c-src, CDK2, and c-Raf; >50- to 100-fold selective over a range of other Ser/Thr- and Tyr-protein kinases.[1][2]
SP600125	>300-fold selective for JNK over ERK1 and p38-2 kinases.[8] Also reported to inhibit other kinases such as Aurora kinase A, FLT3, and TRKA with IC50 values of 60 nM, 90 nM, and 70 nM, respectively.[3]
BI-78D3	>100-fold selective over p38 α ; no activity against mTOR and PI3K.[3]
JNK-IN-8	Exhibits exceptional selectivity based on KinomeScan and enzymatic profiling.[4] It was found to not inhibit any off-target kinases with an IC50 < 1 μ M in a panel of 442 kinases.[9] However, some off-target activity has been noted for FMS and MNK2 (~200-300 nM).[9]
TCS JNK 60	>1000-fold selective for JNK1 and JNK2 over other MAP kinases including ERK2 and p38 α . [5][7]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using Graphviz.







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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural Study of Selectivity Mechanisms for JNK3 and p38 α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. angiotensin-1-2-1-7-amide.com [angiotensin-1-2-1-7-amide.com]
- 9. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
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